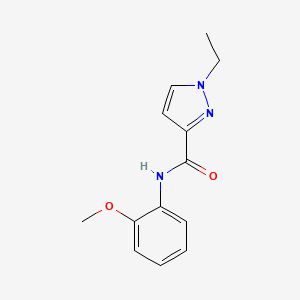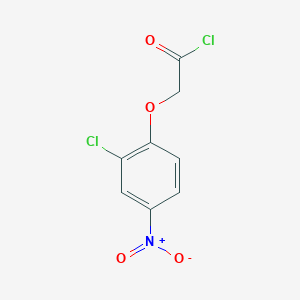![molecular formula C10H16O3 B2537371 6-Oxaspiro[4.5]decane-9-carboxylic acid CAS No. 1491677-23-6](/img/structure/B2537371.png)
6-Oxaspiro[4.5]decane-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxaspiro[4.5]decane-9-carboxylic acid is a chemical compound with the CAS Number: 1491677-23-6 . It has a molecular weight of 184.24 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Unfortunately, the synthesis process of this compound is not clearly mentioned in the available resources .Molecular Structure Analysis
The InChI code of this compound is 1S/C10H16O3/c11-9(12)8-3-6-13-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12) . The molecule contains a total of 30 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 339.0±35.0 °C .Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are used in numerous industrial and commercial applications. Their environmental persistence poses significant ecological risks. Research suggests microbial degradation of these chemicals can result in the formation of perfluoroalkyl carboxylic acids and sulfonic acids, highlighting a potential environmental fate and degradation pathway for 6-Oxaspiro[4.5]decane-9-carboxylic acid and similar compounds. This review emphasizes the importance of understanding microbial degradation mechanisms and pathways for better environmental risk assessment (Liu & Avendaño, 2013).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including this compound, can act as microbial inhibitors at concentrations lower than those desired for industrial yields. This review highlights the impact of carboxylic acids on microbial cells, such as Escherichia coli and Saccharomyces cerevisiae, and suggests metabolic engineering strategies to enhance microbial robustness against such inhibitors. Understanding these mechanisms is crucial for improving the production efficiency of carboxylic acids and other biorenewables (Jarboe, Royce, & Liu, 2013).
Biotechnological Routes from Lactic Acid
Lactic acid, a significant hydroxycarboxylic acid, can be produced via the fermentation of biomass. It serves as a precursor for various industrial chemicals, suggesting a potential application for this compound in the synthesis of biodegradable polymers and green chemistry products. This review explores the production of valuable chemicals from lactic acid through chemical and biotechnological routes, indicating a pathway for utilizing similar carboxylic acids in sustainable production processes (Gao, Ma, & Xu, 2011).
Advances in Microbial Production of Medium-Chain Dicarboxylic Acids
Medium-chain dicarboxylic acids (MDCAs) are crucial for nylon material production and serve as platform chemicals in various industries. The review discusses the microbial-based production of MDCAs, including metabolic engineering and synthetic biology strategies. This research direction could facilitate the bio-based production of this compound and similar compounds, offering an environmentally friendly alternative to chemical synthesis (Li et al., 2020).
Biological Monitoring of Polyfluoroalkyl Substances
This review underscores the environmental persistence and bioaccumulation concerns of polyfluoroalkyl substances, which can degrade into perfluorocarboxylates. It highlights the necessity for ongoing biological monitoring and the development of standard analytical methods to assess the environmental impact of these substances. Such research is pertinent for understanding the environmental fate of this compound-related compounds (Houde et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-oxaspiro[4.5]decane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-3-6-13-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYNQMVIFOSLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2537289.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2537297.png)




![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)

![7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)

